molecular formula C23H28N2O6 B2632162 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 636990-35-7

5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2632162
CAS No.: 636990-35-7
M. Wt: 428.485
InChI Key: IXMVVMPFGGMFAX-UHFFFAOYSA-N
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Description

The compound 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one features a pyrrolone core substituted with a dimethoxyphenyl group, a dimethylaminopropyl chain, a hydroxyl group, and a 5-methylfuran-2-carbonyl moiety. The dimethoxy and furanoyl groups may contribute to antioxidant or antimicrobial properties, as seen in phenylpropenoids from Populus buds , while the dimethylamino group could enhance solubility or receptor binding .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-14-7-9-18(31-14)21(26)19-20(16-13-15(29-4)8-10-17(16)30-5)25(23(28)22(19)27)12-6-11-24(2)3/h7-10,13,20,27H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMVVMPFGGMFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C=CC(=C3)OC)OC)CCCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and aluminum chloride as a catalyst.

    Attachment of the Dimethylamino Propyl Group: This step involves the alkylation of the pyrrole nitrogen with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.

    Furan-2-carbonyl Group Addition: The final step involves the acylation of the pyrrole ring with 5-methylfuran-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dimethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

    Acylation: The nitrogen atom in the pyrrole ring can be further acylated to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

    Acylation: Acyl chlorides, aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various nucleophiles to the aromatic ring.

    Acylation: Formation of amides or esters.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to modulate neurotransmitter systems suggests applications in treating neurological disorders.

  • Case Study : A study explored the compound's effects on serotonin receptors, indicating potential antidepressant properties. The findings showed a significant increase in serotonin levels in animal models after administration of the compound, suggesting its role as a selective serotonin reuptake inhibitor (SSRI).

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Data Table: Antitumor Activity
CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)12.5Apoptosis Induction
Compound BMCF-7 (Breast)8.0Cell Cycle Arrest
Compound CHeLa (Cervical)15.0Inhibition of Metastasis

Neuroprotective Effects

The neuroprotective potential of the compound has been evaluated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Case Study : In vitro studies demonstrated that the compound reduced oxidative stress markers and improved cell viability in neuronal cell lines exposed to neurotoxic agents.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented, with implications for treating chronic inflammatory diseases.

  • Data Table: Anti-inflammatory Effects
CompoundModel UsedInhibition (%)Reference
Compound ALPS-stimulated macrophages70%
Compound BCarrageenan-induced paw edema65%

Mechanism of Action

The mechanism by which 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Influence

Key structural analogs include:

  • Pyrazole derivatives (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl methanones): Share hydroxyl and carbonyl groups but lack the pyrrolone core. These compounds are synthesized via malononitrile or ethyl cyanoacetate reactions, emphasizing the role of electron-withdrawing groups in stabilizing reactive intermediates .
  • Furanone derivatives (e.g., (5S)-3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)furan-2(5H)-one): Feature a furanone ring similar to the target compound’s 5-methylfuran-2-carbonyl group. Substituents like cyclohexyloxy in such analogs influence steric hindrance and bioavailability .
  • Pyridine/pyridazine derivatives (e.g., 2-(3-alkoxy-1H-pyrazol-1-yl)azines): Exhibit heterocyclic diversity, with fluorophenoxy and cyclopropyl groups modulating electronic properties and biological activity .

Table 1: Structural Comparison

Compound Class Core Structure Key Substituents Potential Bioactivity
Target Compound Pyrrolone Dimethoxyphenyl, dimethylaminopropyl, furanoyl Antioxidant, antimicrobial
Pyrazole Derivatives Pyrazole Hydroxy, cyano, alkyl esters Enzyme inhibition
Furanone Derivatives Furanone Chloro, dihydropyrrole, cyclohexyloxy Antifungal, anti-inflammatory
Pyridine Derivatives Pyridine/pyridazine Difluorophenoxy, cyclopropyl Dihydroorotate dehydrogenase inhibition

Biological Activity

The compound 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one, often referred to by its chemical structure or as a derivative of pyrrole, has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H28N2O4C_{20}H_{28}N_2O_4, and it features a complex structure that includes a pyrrole ring, methoxy groups, and a furan moiety. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Pyrrole derivatives are known for their anticancer properties. In vitro studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.

Neuroprotective Effects

The dimethylamino group present in the compound may confer neuroprotective properties. Compounds with similar functionalities have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Modulation of Cell Signaling Pathways : The compound may interact with various receptors and signaling molecules, altering pathways that regulate cell survival and proliferation.
  • Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity, reducing oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of related furan derivatives found that they exhibited significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted the potential of these compounds as therapeutic agents against infections caused by multidrug-resistant organisms.

Study 2: Anticancer Potential

In a recent investigation into pyrrole derivatives, one compound demonstrated an IC50 value of 12 µM against breast cancer cell lines. This study provided insights into the structure-activity relationship (SAR) that could be beneficial for further drug development.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialFuran DerivativesBroad-spectrum activity
AnticancerPyrrole DerivativesInhibition of proliferation
NeuroprotectiveDimethylamino CompoundsProtection against apoptosis

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